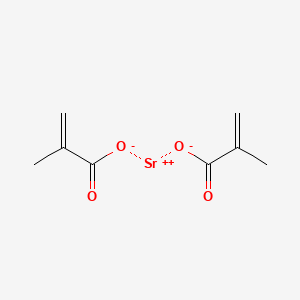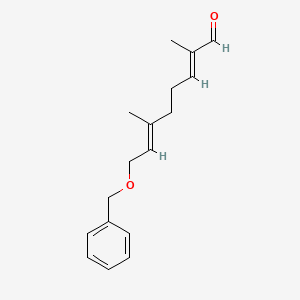
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal is an organic compound characterized by its unique structure, which includes two double bonds in the E configuration, two methyl groups, and a benzyloxy group attached to an octadienal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal typically involves the reaction of appropriate aldehydes and alcohols under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties
作用機序
The mechanism by which (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its structure. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
Its aldehyde group makes it particularly versatile in synthetic chemistry, allowing for a wide range of chemical transformations .
特性
CAS番号 |
117010-63-6 |
|---|---|
分子式 |
C₁₇H₂₂O₂ |
分子量 |
258.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


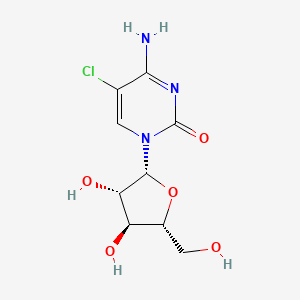
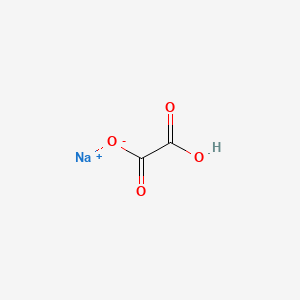
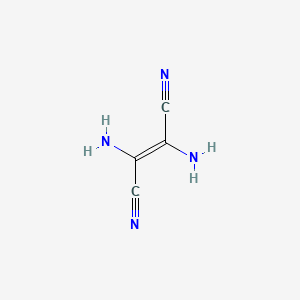
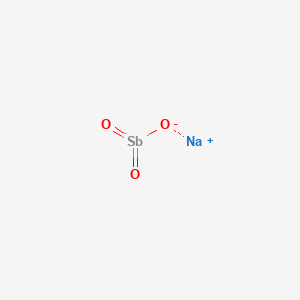
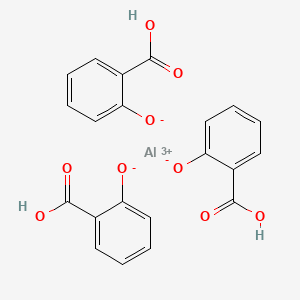
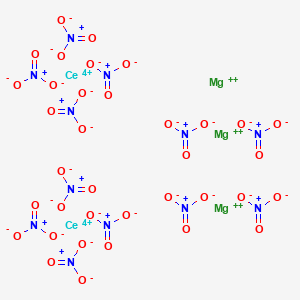
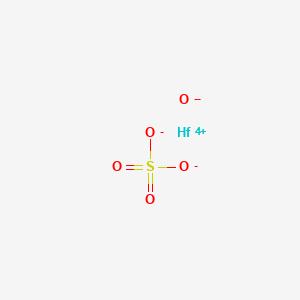
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

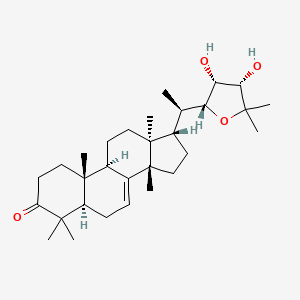
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
